

Application Notes and Protocols for Woodtide Peptide in High-Throughput Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Woodtide

Cat. No.: B12396486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodtide is a synthetic peptide derived from the Forkhead box protein O (FOXO) transcription factor, specifically corresponding to the amino acid sequence surrounding a key phosphorylation site. It serves as a specific and efficient substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases, particularly DYRK1A. The DYRK kinases are implicated in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis. Dysregulation of DYRK1A activity has been linked to several pathologies, including neurodegenerative diseases and cancer, making it an attractive target for drug discovery.

These application notes provide detailed protocols for utilizing **Woodtide** peptide in high-throughput screening (HTS) assays to identify and characterize modulators of DYRK kinase activity. The methodologies described are suitable for large-scale screening of compound libraries and subsequent lead validation.

Woodtide Peptide Specifications

Property	Value
Sequence	Varies by supplier, based on the FKHR phosphorylation site
Molecular Weight	Varies by specific sequence
Purity	>95% recommended for HTS applications
Solubility	Soluble in aqueous buffers
Storage	Store lyophilized peptide at -20°C or -80°C

High-Throughput Screening Assays Utilizing Woodtide

Several HTS-compatible assay formats can be employed to measure the phosphorylation of **Woodtide** by DYRK kinases. The choice of assay will depend on available instrumentation, throughput requirements, and the nature of the compound library being screened.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for known DYRK1A inhibitors obtained from screening assays that can utilize peptide substrates like **Woodtide**. This data is provided for comparative purposes.

Compound	Assay Format	Target Kinase	Reported IC ₅₀ (nM)
Harmine	TR-FRET	DYRK1A	20
AZ191	TR-FRET	DYRK1A	59
INDY	Z'-LYTE Assay	DYRK1A	<1000
CX-4945	Z'-LYTE Assay	DYRK1A	<1000
Abemaciclib	QSAR Predicted	DYRK1A	~479

Note: IC₅₀ values can vary depending on the specific assay conditions, including ATP and substrate concentrations.

Experimental Protocols

Radiometric Kinase Assay (Filter Binding)

This traditional and robust method measures the incorporation of a radiolabeled phosphate from [γ - ^{33}P]ATP into the **Woodtide** peptide.

Materials:

- DYRK1A enzyme
- **Woodtide** peptide
- [γ - ^{33}P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- Test compounds dissolved in DMSO
- P81 phosphocellulose filter plates
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation cocktail
- Microplate scintillation counter

Protocol:

- Prepare a reaction mix containing DYRK1A enzyme and **Woodtide** peptide (a typical concentration for **Woodtide** is 50 μM) in kinase reaction buffer.[\[1\]](#)
- Add test compounds or DMSO (vehicle control) to the wells of a microplate.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ - ^{33}P]ATP to each well.

- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of wash buffer.
- Transfer the reaction mixture to a P81 phosphocellulose filter plate.
- Wash the filter plate multiple times with wash buffer to remove unincorporated [γ -³³P]ATP.
- Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
- Calculate the percent inhibition for each compound relative to the controls.

MALDI-TOF Mass Spectrometry-Based Assay

This label-free method directly measures the conversion of **Woodtide** to its phosphorylated form, offering high precision and throughput.

Materials:

- DYRK1A enzyme
- **Woodtide** peptide
- Kinase reaction buffer
- ATP solution
- Test compounds dissolved in DMSO
- MALDI matrix solution (e.g., α -cyano-4-hydroxycinnamic acid)
- MALDI target plate
- MALDI-TOF mass spectrometer

Protocol:

- Perform the kinase reaction as described in the radiometric assay (steps 1-4), but without the use of radiolabeled ATP.
- Stop the reaction (e.g., by adding a solution containing EDTA).
- Spot a small aliquot of the reaction mixture onto the MALDI target plate.
- Add the MALDI matrix solution to the spot and allow it to co-crystallize.
- Acquire mass spectra for each sample.
- Quantify the peak intensities of the unphosphorylated **Woodtide** and the phosphorylated product.
- Calculate the substrate-to-product conversion ratio to determine enzyme activity and compound inhibition. A study comparing this method to LC-UV found that IC50 values determined by MALDI were approximately 2-fold lower.

Fluorescence Polarization (FP) Assay

This homogeneous assay is based on the change in polarization of a fluorescently labeled **Woodtide** peptide upon binding to a phosphospecific antibody.

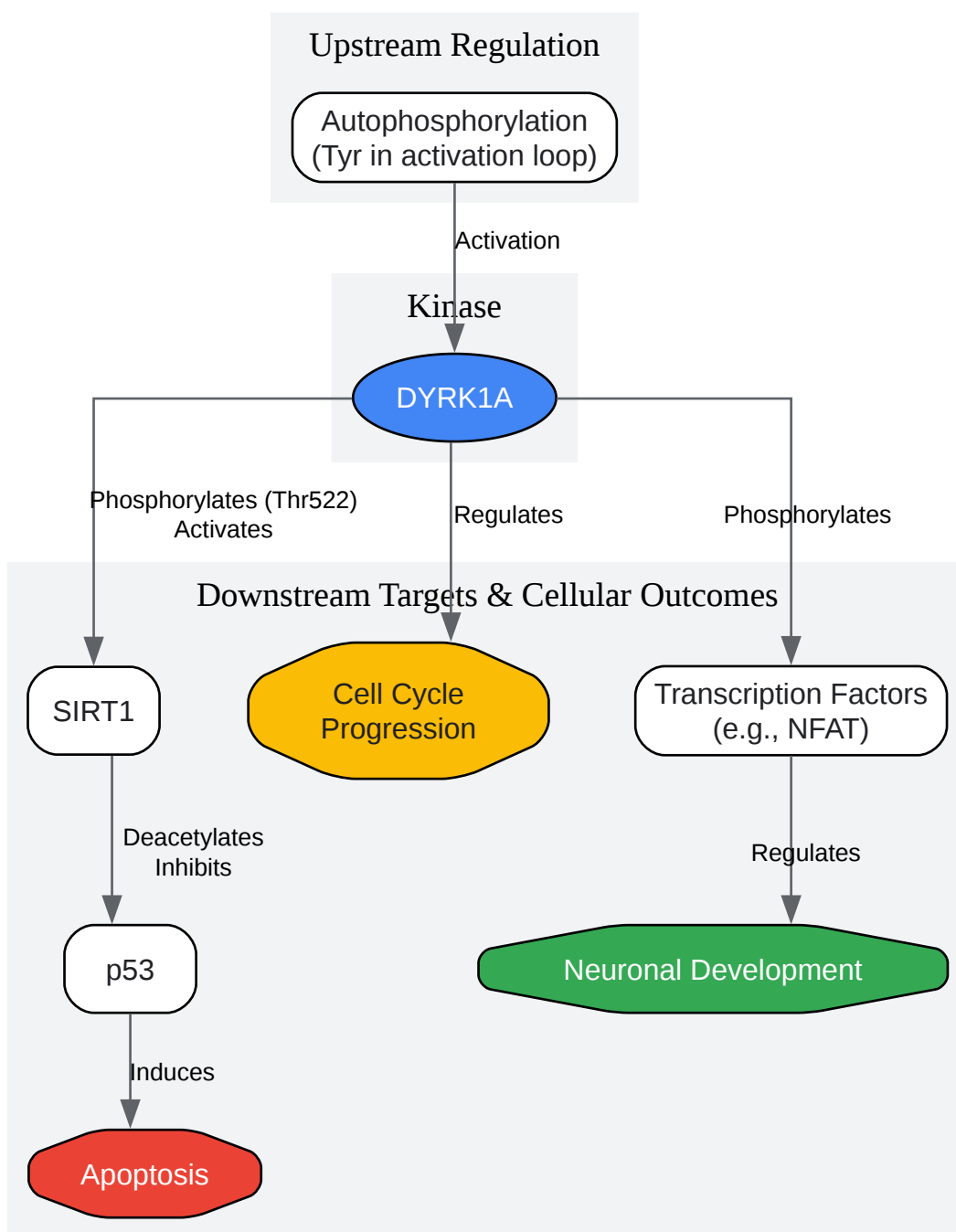
Materials:

- DYRK1A enzyme
- Fluorescently labeled **Woodtide** peptide (e.g., FAM-**Woodtide**)
- Kinase reaction buffer
- ATP solution
- Test compounds dissolved in DMSO
- Phosphospecific antibody that recognizes phosphorylated **Woodtide**
- Microplate reader with FP capabilities

Protocol:

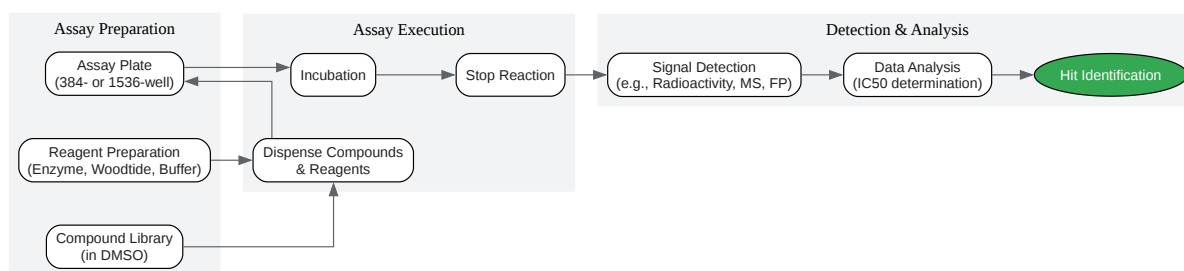
- Perform the kinase reaction with fluorescently labeled **Woodtide**.
- Stop the reaction.
- Add the phosphospecific antibody to each well.
- Incubate to allow for antibody-peptide binding.
- Measure the fluorescence polarization of each well. An increase in polarization indicates phosphorylation.
- Calculate the percent inhibition based on the change in polarization.

Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Simplified DYRK1A signaling pathway.



[Click to download full resolution via product page](#)

Caption: General high-throughput screening workflow.

Conclusion

Woodtide peptide is a valuable tool for the discovery and characterization of DYRK kinase modulators. The protocols and information provided herein offer a foundation for establishing robust and reliable high-throughput screening campaigns. The selection of the most appropriate assay format will be dictated by the specific needs and resources of the research laboratory. Careful optimization of assay conditions is crucial for generating high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Woodtide Peptide in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396486#woodtide-peptide-application-in-high-throughput-screening\]](https://www.benchchem.com/product/b12396486#woodtide-peptide-application-in-high-throughput-screening)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com